molecular formula C16H24BrNO B4582723 1-[6-(4-bromophenoxy)hexyl]pyrrolidine

1-[6-(4-bromophenoxy)hexyl]pyrrolidine

Cat. No.: B4582723
M. Wt: 326.27 g/mol
InChI Key: GKOBIBHRDOCTTK-UHFFFAOYSA-N
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Description

1-[6-(4-Bromophenoxy)hexyl]pyrrolidine is a brominated aromatic compound featuring a pyrrolidine moiety linked via a six-carbon alkyl chain to a 4-bromophenoxy group. Its molecular formula is C₁₆H₂₄BrNO, with a molecular weight of 326.28 g/mol (calculated). This compound is structurally analogous to several pharmacologically relevant agents, particularly antimicrobial and antitumor agents, where the phenoxy-pyrrolidine motif plays a critical role in target binding .

Properties

IUPAC Name

1-[6-(4-bromophenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO/c17-15-7-9-16(10-8-15)19-14-6-2-1-3-11-18-12-4-5-13-18/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOBIBHRDOCTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-bromophenoxy)hexyl]pyrrolidine typically involves a multi-step process:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: The 4-bromophenol is then reacted with 1-bromohexane in the presence of a base such as potassium carbonate to form 4-bromophenoxyhexane.

    Nucleophilic Substitution: The final step involves the reaction of 4-bromophenoxyhexane with pyrrolidine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-bromophenoxy)hexyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted phenoxyhexylpyrrolidines.

Scientific Research Applications

1-[6-(4-bromophenoxy)hexyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(4-bromophenoxy)hexyl]pyrrolidine involves its interaction with specific molecular targets. The bromophenoxy group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

1-(3-(4-Bromophenoxy)propyl)pyrrolidine (CAS: 92104-90-0)

  • Molecular Formula: C₁₃H₁₈BrNO
  • Molecular Weight : 284.19 g/mol
  • Structural Differences : Shorter propyl chain (3 carbons) vs. hexyl chain (6 carbons).
  • Impact on Properties : Reduced lipophilicity (logP estimated at ~2.8 vs. ~4.2 for the hexyl analog) and lower molecular weight may decrease membrane permeability and metabolic stability.

1-[6-(4-Methylphenoxy)hexyl]pyrrolidine

  • Molecular Formula: C₁₇H₂₇NO
  • Structural Differences : Methyl substitution at the para position of the phenyl ring instead of bromine.

Chlorhexidine Derivatives (e.g., Chlorhexidine Nitrile)

  • Molecular Formula : C₁₆H₂₄ClN₉ (Chlorhexidine nitrile)
  • Structural Differences: Biguanide and cyanoguanidine groups replace pyrrolidine; chlorine replaces bromine.
  • Impact on Properties: Biguanides exhibit broad-spectrum antimicrobial activity due to membrane disruption and DNA binding. The bromine in 1-[6-(4-bromophenoxy)hexyl]pyrrolidine may confer higher oxidative stability compared to chlorine but lower electronegativity, altering target selectivity .

Benzyl-Substituted Pyrrolidines (e.g., 1-[(4-bromophenyl)methyl]pyrrolidine)

  • Molecular Formula : C₁₁H₁₄BrN
  • Structural Differences: Direct benzyl linkage (C₆H₅-CH₂-) vs. phenoxyhexyl chain.
  • Impact on Properties : The ether linkage in the target compound increases conformational flexibility and may enhance solubility in polar solvents. Benzyl analogs are typically more rigid, favoring interactions with planar binding pockets (e.g., enzyme active sites) .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent logP (Estimated)
This compound C₁₆H₂₄BrNO 326.28 4-Br, hexyl chain 4.2
1-(3-(4-Bromophenoxy)propyl)pyrrolidine C₁₃H₁₈BrNO 284.19 4-Br, propyl chain 2.8
1-[6-(4-Methylphenoxy)hexyl]pyrrolidine C₁₇H₂₇NO 261.41 4-CH₃, hexyl chain 3.9
Chlorhexidine nitrile C₁₆H₂₄ClN₉ 377.88 Cl, biguanide 1.5

Key Research Findings

  • Hexyl Chain Advantage: The six-carbon spacer in this compound optimizes balance between lipophilicity and solubility, a critical factor for bioavailability in drug design .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius may improve van der Waals interactions in hydrophobic pockets, though chlorine’s higher electronegativity is preferred in polar environments (e.g., enzyme active sites) .
  • Synthetic Challenges: Alkylation of pyrrolidine with bromophenoxyhexyl groups requires careful control of reaction conditions to avoid byproducts, as seen in analogous syntheses of spiro-indole hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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